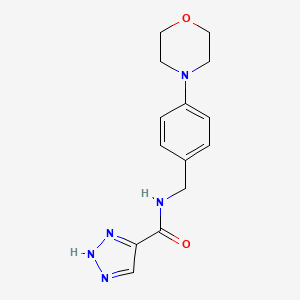

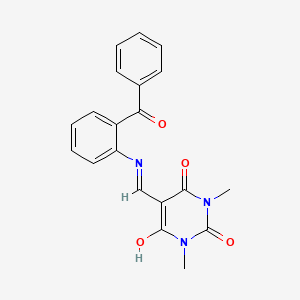

![molecular formula C15H14N2O2 B2835970 N-[6-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide CAS No. 2270918-53-9](/img/structure/B2835970.png)

N-[6-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Medicinal Chemistry Applications

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily. One such compound demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, highlighting its potential as a therapeutic agent in oncology (Schroeder et al., 2009).

Synthesis and Chemical Applications

The preparation and reactions of trichloromethyl-substituted pyridine and pyrimidine derivatives, starting from β-keto enamides, have been explored for the synthesis of trichloromethyl-substituted pyridine and pyrimidine N-oxide derivatives. These findings indicate the versatility of β-keto enamides in synthesizing heterocyclic compounds, which could be related to the synthesis pathways of compounds like N-[6-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide (Unger et al., 2018).

Pharmacological Activity Studies

N-Propargylic beta-enaminones have been used as intermediates for the synthesis of polysubstituted pyrroles and pyridines, showcasing their utility in creating compounds with potential pharmacological activities (Cacchi et al., 2008).

Molecular Interaction Studies

Studies on the density, viscosity, and ultrasonic velocity of N-phenyl-3-(pyridin-4-yl) prop-2-enamide solutions in ethanol have been conducted. These studies reveal insights into molecular interactions, solute-solvent, and solvent–solvent interactions, which are crucial for understanding the behavior of such compounds in solution (Tekade et al., 2015).

Future Directions

The future research directions for “N-[6-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide” could involve further studies on its synthesis, characterization, and potential applications. Given the interest in similar compounds for their anti-tubercular and anti-cancer activities , it would be interesting to explore these aspects for “this compound” as well.

Mechanism of Action

Target of Action

Similar compounds have been found to target specific pathways in the treatment of diseases .

Mode of Action

It’s likely that the compound interacts with its targets to induce changes at the molecular level, potentially altering the function or activity of the target .

Biochemical Pathways

These pathways are involved in cell proliferation and survival, and their inhibition can lead to the death of cancer cells .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have been found to exhibit significant activity against certain diseases, suggesting that n-[6-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide may also have potent effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Properties

IUPAC Name |

N-[6-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-3-15(18)17-12-6-9-14(16-10-12)11-4-7-13(19-2)8-5-11/h3-10H,1H2,2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPROCUDUDBALBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(C=C2)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B2835888.png)

![N~1~,N~3~-bis(2-chlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2835898.png)

![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835905.png)

![N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2835906.png)

![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B2835907.png)

![4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2835908.png)